Duration of Action: Mephenesin Exhibits 12-Fold Shorter Duration Than Methocarbamol in Murine Neuropharmacological Assays
Mephenesin demonstrates a significantly abbreviated duration of action compared to its monocarbamate analog methocarbamol. In standardized murine neuropharmacological assessments, methocarbamol exhibited twelve times the duration of action of mephenesin [1]. This differential defines mephenesin as a short-acting agent suitable for experiments requiring rapid onset and offset of muscle relaxation, contrasting with methocarbamol's extended profile.
| Evidence Dimension | Duration of muscle relaxant action |
|---|---|
| Target Compound Data | 1x (reference baseline) |
| Comparator Or Baseline | Methocarbamol: 12x duration |
| Quantified Difference | 12-fold longer for methocarbamol |
| Conditions | Mouse model; pinna and corneal reflex blockade assays |
Why This Matters
Procurement decisions for acute experimental protocols or studies requiring washout between interventions should favor mephenesin over methocarbamol when short duration is operationally advantageous.
- [1] Weiss LR, Orzel RA, Fitzpatrick RJ, et al. Some neuropharmacologic effects of four mephenesin-like agents in mice. Toxicol Appl Pharmacol. 1960;2(4):374-385. View Source
